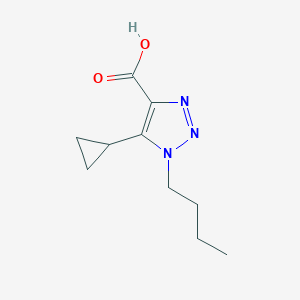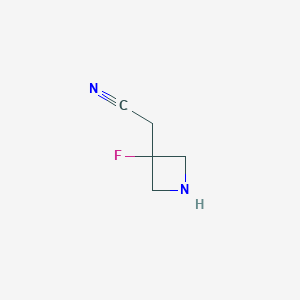
2-(1,3-Dioxaindan-4-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S,3R,4S,5S,6R)-2-(Benzo[d][1,3]dioxol-4-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule characterized by a tetrahydropyran ring substituted with a benzo[d][1,3]dioxole moiety and multiple hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S,6R)-2-(Benzo[d][1,3]dioxol-4-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of a suitable precursor, such as a hexose derivative, under acidic conditions.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step involves the reaction of the tetrahydropyran intermediate with a benzo[d][1,3]dioxole derivative, often using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclization and coupling reactions, as well as advanced purification techniques like chromatography and crystallization to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R,4S,5S,6R)-2-(Benzo[d][1,3]dioxol-4-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, osmium tetroxide, potassium permanganate.
Reduction: LiAlH4, NaBH4.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Nitro derivatives, halogenated compounds.
Wissenschaftliche Forschungsanwendungen
(2S,3R,4S,5S,6R)-2-(Benzo[d][1,3]dioxol-4-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2S,3R,4S,5S,6R)-2-(Benzo[d][1,3]dioxol-4-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Vergleich Mit ähnlichen Verbindungen
(2S,3R,4S,5S,6R)-2-(Benzo[d][1,3]dioxol-4-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: can be compared with similar compounds such as:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Deoxycorticosterone Derivatives: Synthetic compounds with biological activity similar to deoxycorticosterone, used in the study of steroid hormones.
The uniqueness of (2S,3R,4S,5S,6R)-2-(Benzo[d][1,3]dioxol-4-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Eigenschaften
Molekularformel |
C13H16O8 |
|---|---|
Molekulargewicht |
300.26 g/mol |
IUPAC-Name |
2-(1,3-benzodioxol-4-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H16O8/c14-4-8-9(15)10(16)11(17)13(21-8)20-7-3-1-2-6-12(7)19-5-18-6/h1-3,8-11,13-17H,4-5H2 |
InChI-Schlüssel |
UAWKWAYVZIKLGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C(=CC=C2)OC3C(C(C(C(O3)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13540983.png)


![6-chloro-N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B13540999.png)
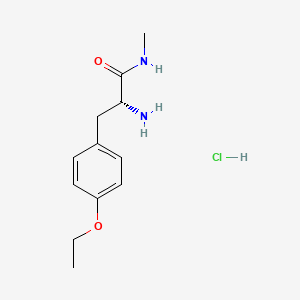
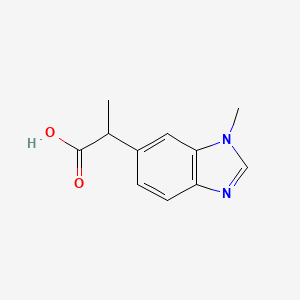
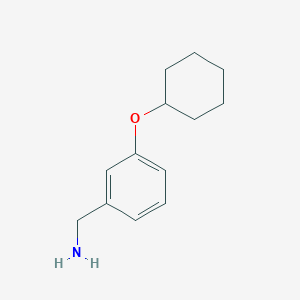

![((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline](/img/structure/B13541039.png)
![[4-Bromo-2-(dimethylphosphoryl)phenyl]methanamine](/img/structure/B13541040.png)
